3-(2-Acetylphenyl)-1,3-oxazolidin-2-one
Overview
Description
The compound “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. It contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing an oxazole ring . The 2-Acetylphenyl component is a derivative of phenol, with an acetyl group attached to the second carbon of the phenyl ring .
Molecular Structure Analysis
The molecular structure of “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” would likely show the presence of an oxazolidin-2-one ring attached to a 2-acetylphenyl group .
Chemical Reactions Analysis
Again, while specific reactions involving “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” are not available, similar compounds are known to participate in a variety of chemical reactions. For example, oxazolidinones can undergo reactions with various nucleophiles, and acetylphenyl groups can participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” would depend on its specific molecular structure. For instance, the presence of the oxazolidin-2-one ring could influence its polarity and solubility .
Scientific Research Applications
Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, including compounds like 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one, is a significant framework in synthetic organic chemistry due to its versatility in asymmetric synthesis and as a protective group for 1,2-aminoalcohol systems. Its application extends to the development of antibacterial drugs, highlighting its importance in pharmaceutical research (Zappia et al., 2007).
Enantioselective Synthesis
Valine-derived lithiated 1,3-oxazolidin-2-ones, related to 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one, are used in the enantioselective synthesis of N,S-acetal derivatives of 2-hydroxy aldehydes. This process involves lithiation and addition to aldehydes, showcasing the compound's utility in producing enantiopure 1,2-diols with selective protection (Gaul & Seebach, 2000).
Metal-Catalyzed Cycloadditions
Metal-catalyzed 1,3-dipolar cycloaddition reactions involving 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one derivatives demonstrate the control over diastereoselectivity, offering a pathway to synthesize various stereochemically rich compounds. The coordination of the reagents around a cation and the resulting conformational orientation dictate the selectivity of the cycloaddition, enabling precise synthetic modifications (Desimoni et al., 1999).
Enzymatic Synthesis Applications
The enzymatic synthesis of oxazolidin-2-ones using immobilized lipases demonstrates the compound's role in sustainable chemistry. The process involves the conversion of 2-aminoalcohols and dimethyl carbonate into oxazolidin-2-ones, like 3-ethyl-1,3-oxazolidin-2-one, showcasing an environmentally friendly approach to synthesizing these multifunctional compounds (Yadav & Pawar, 2014).
Gold-Catalyzed Cycloadditions
Gold-catalyzed intermolecular [2+2] cycloadditions with compounds such as 3-(propa-1,2-dien-1-yl)oxazolidin-2-one showcase the utility of oxazolidin-2-one derivatives in constructing highly substituted cyclobutane derivatives. This method offers a straightforward and selective approach to synthesizing complex molecular structures with complete regio- and stereocontrol (Faustino et al., 2012).
Future Directions
properties
IUPAC Name |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-4-2-3-5-10(9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZZUQCICUXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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